An In-depth Technical Guide to the Mechanism of Action of 2-Isopropylquinoline-4-carboxylic Acid
An In-depth Technical Guide to the Mechanism of Action of 2-Isopropylquinoline-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2-Isopropylquinoline-4-carboxylic acid, a small molecule belonging to the versatile class of quinoline-4-carboxylic acid derivatives. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes existing knowledge on structurally related analogs to postulate a primary biological target and mechanism. Drawing upon structure-activity relationship (SAR) studies of similar compounds, we hypothesize that 2-Isopropylquinoline-4-carboxylic acid primarily functions as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This guide will delve into the rationale behind this hypothesis, present supporting evidence from analogous compounds, and provide detailed, field-proven experimental protocols for researchers to validate this proposed mechanism. Additionally, potential alternative mechanisms and synthetic routes to obtain the compound are discussed, offering a complete resource for scientists and drug development professionals investigating this and similar chemical entities.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a broad spectrum of biological activities. Derivatives of this core have been extensively investigated and have yielded compounds with anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3] The therapeutic versatility of this class of molecules stems from their ability to interact with a diverse range of biological targets, often through the inhibition of key enzymes in critical cellular pathways.
2-Isopropylquinoline-4-carboxylic acid, the subject of this guide, is a derivative characterized by an isopropyl group at the 2-position of the quinoline ring. While this specific molecule is not extensively characterized in the scientific literature, its structural features, particularly the substitution at the C2 position, provide valuable clues to its potential mechanism of action. This guide will explore the most probable molecular target and the experimental workflows required to elucidate its precise biological function.
Proposed Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Based on compelling evidence from structurally similar analogs, the primary hypothesized mechanism of action for 2-Isopropylquinoline-4-carboxylic acid is the inhibition of dihydroorotate dehydrogenase (DHODH) .
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are critical for the synthesis of DNA, RNA, and other essential biomolecules. Consequently, the inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn halts cell proliferation and induces cell cycle arrest, particularly in rapidly dividing cells such as cancer cells.[5]
Supporting Evidence from Structure-Activity Relationship (SAR) Studies
The rationale for targeting DHODH is strongly supported by SAR studies on various quinoline-4-carboxylic acid derivatives. A notable example is the compound 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) , which is a potent inhibitor of human DHODH with an IC50 of 1 nM.[6][7] The presence of an isopropyl group within the C2-substituent of this potent inhibitor suggests that alkyl groups at this position are well-tolerated and may contribute to favorable binding interactions within the DHODH active site.
The brequinar binding pocket of DHODH, a well-characterized inhibitor binding site, is largely lipophilic.[5] The isopropyl group of 2-Isopropylquinoline-4-carboxylic acid is a small, lipophilic moiety that could favorably occupy a hydrophobic sub-pocket within this binding site, contributing to the overall binding affinity. The carboxylic acid at the 4-position is a crucial pharmacophore, known to form key electrostatic interactions with arginine and glutamine residues in the DHODH active site.[5]
The DHODH Inhibition Pathway
The proposed signaling pathway affected by 2-Isopropylquinoline-4-carboxylic acid is the de novo pyrimidine biosynthesis pathway.
Caption: Proposed inhibition of the de novo pyrimidine biosynthesis pathway by 2-Isopropylquinoline-4-carboxylic acid.
Potential Alternative Mechanism of Action: Sirtuin 3 (SIRT3) Inhibition
While DHODH inhibition is the most probable mechanism, it is prudent for researchers to consider alternative targets. Some quinoline derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases. Specifically, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been reported as potent and selective inhibitors of Sirtuin 3 (SIRT3) .[8][9]
SIRT3 is the primary mitochondrial deacetylase and plays a crucial role in regulating mitochondrial function and cellular metabolism. Its inhibition has been explored as a therapeutic strategy in certain cancers. Although the 2-isopropyl substituent is structurally distinct from the 2-(4-acrylamidophenyl) group, the shared quinoline-4-carboxylic acid scaffold warrants an investigation into potential SIRT3 inhibitory activity.
Experimental Protocols for Mechanism of Action Validation
To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays should be performed. The following protocols are provided as a guide for researchers.
Synthesis of 2-Isopropylquinoline-4-carboxylic acid
The synthesis of the target compound is a prerequisite for its biological evaluation. The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2]
Caption: Synthetic scheme for 2-Isopropylquinoline-4-carboxylic acid via the Pfitzinger reaction.
Step-by-Step Protocol:
-
Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide (3 eq.) in ethanol.
-
Reaction with Isatin: Add isatin (1 eq.) to the basic solution and stir until dissolved.
-
Addition of the Ketone: Slowly add 3-methyl-2-butanone (1.1 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
An alternative synthetic route is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][10][11][12][13]
Biochemical Assay: DHODH Enzyme Inhibition
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified human DHODH.[4][8]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of 2-Isopropylquinoline-4-carboxylic acid in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of DHODH, DHO, CoQ10, and DCIP in the assay buffer.
-
Assay Setup: In a 96-well plate, add the compound dilutions, followed by the DHODH enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHO, CoQ10, and DCIP to each well.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Hypothetical DHODH Inhibition Data
| Compound Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | ~1.1 |
Cell-Based Assay: Uridine Rescue Experiment
This assay confirms that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
2-Isopropylquinoline-4-carboxylic acid
-
Uridine
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Measurement: Measure cell viability using a standard proliferation assay.
-
Data Analysis: Compare the dose-response curves of the compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates that the compound's cytotoxicity is rescued by bypassing the de novo pyrimidine synthesis pathway, thus supporting DHODH inhibition.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[5][6][14][15][16]
Materials:
-
Intact cells
-
2-Isopropylquinoline-4-carboxylic acid
-
Lysis buffer
-
Antibodies specific for DHODH and a control protein
-
Western blotting reagents and equipment
-
PCR thermocycler
Step-by-Step Protocol:
-
Compound Treatment: Treat intact cells with the compound or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures in a PCR thermocycler.
-
Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.
-
Protein Quantification: Quantify the amount of soluble DHODH in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve of DHODH in the presence of the compound indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Alternative Target Validation: SIRT3 Enzyme Inhibition Assay
To investigate the possibility of SIRT3 inhibition, a similar biochemical assay can be performed using a commercially available SIRT3 activity assay kit.[17][18][19][20][21] These kits typically utilize a fluorogenic substrate that is deacetylated by SIRT3, leading to an increase in fluorescence.
Conclusion and Future Directions
The available evidence strongly suggests that 2-Isopropylquinoline-4-carboxylic acid is a promising candidate for investigation as a dihydroorotate dehydrogenase inhibitor. The structural similarity to known potent DHODH inhibitors, coupled with the well-established role of the quinoline-4-carboxylic acid scaffold in targeting this enzyme, provides a solid foundation for this hypothesis.
The experimental protocols detailed in this guide offer a clear roadmap for researchers to rigorously test this hypothesis. Successful validation of DHODH inhibition would position 2-Isopropylquinoline-4-carboxylic acid as a valuable tool for studying the role of de novo pyrimidine biosynthesis in various disease models and as a potential starting point for the development of novel therapeutics. Future studies should focus on obtaining a co-crystal structure of the compound bound to DHODH to elucidate the precise binding mode and guide further optimization efforts.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
-
SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH. [Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. Request PDF - ResearchGate. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. White Rose Research Online. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
-
Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
-
DHODH Dehydrogenase Assay Service. Reaction Biology. [Link]
-
Biological activities of quinoline derivatives. PubMed. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Similarity of DHODH inhibitors in the Cell Painting assay. ResearchGate. [Link]
-
Application of pfitzinger reaction in. JOCPR. [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
DHODH Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience®. [Link]
-
SIRT3 Sirtuin Assay Services. Reaction Biology. [Link]
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]
-
Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PubMed Central. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
-
Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria. NIH. [Link]
-
Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. PMC - NIH. [Link]
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. tandfonline.com [tandfonline.com]
- 17. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
